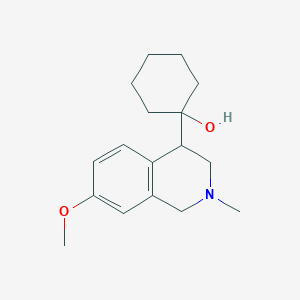
Ethyl 3-Chloroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Chloroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the chloro group and the ester functionality in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Chloroquinoline-2-carboxylate typically involves a two-step process starting from o-aminobenzophenones . The first step is the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethyl malonate to form ethyl 2-oxoquinoline-3-carboxylates . The second step involves chlorination using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-Chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Ethyl 3-hydroxyquinoline-2-carboxylate.
Oxidation: Quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The biological activity of Ethyl 3-Chloroquinoline-2-carboxylate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells . The chloro group enhances its binding affinity to the DNA, while the ester functionality facilitates its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-Chloroquinoline-3-carboxylate
- Ethyl 3-Bromoquinoline-2-carboxylate
- Ethyl 3-Iodoquinoline-2-carboxylate
Comparison: Ethyl 3-Chloroquinoline-2-carboxylate is unique due to the specific positioning of the chloro group and the ester functionality, which confer distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balanced reactivity and stability .
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
ethyl 3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
OQDUMQUZZOUPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)


![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)

![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)

![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)

